2-Arachidonoylglycerol

説明

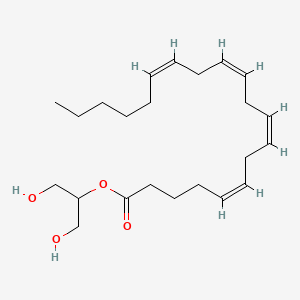

2-Arachidonoylglycerol is an endocannabinoid, an endogenous agonist of the cannabinoid receptors CB1 and CB2. It is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol. This compound is present at relatively high levels in the central nervous system and plays a significant role in cannabinoid neuromodulatory effects . It was first described in 1994-1995 and has been found in maternal bovine and human milk .

準備方法

Synthetic Routes and Reaction Conditions

2-Arachidonoylglycerol can be synthesized through a two-step enzymatic process and chemical coupling. The process involves the use of immobilized lipase from Mucor miehei to catalyze the efficient protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran. The same enzyme is used to remove the protective groups in positions 1 and 3, resulting in this compound without isomerization to the more stable 1-Arachidonoylglycerol and air oxidation of the acid chain .

Industrial Production Methods

Enzymatic alcoholysis in an organic medium is another method used to synthesize 2-monoacylglycerol rich in arachidonic acid. Solvent type and water activity significantly affect the yield of 2-monoacylglycerol. Under optimal conditions, highly pure 2-monoacylglycerol can be obtained after a two-stage extraction process .

化学反応の分析

Types of Reactions

2-Arachidonoylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

科学的研究の応用

2-Arachidonoylglycerol has a wide range of scientific research applications:

Chemistry: It is used to study the endocannabinoid system and its interactions with various receptors.

作用機序

2-Arachidonoylglycerol acts as a full agonist at both CB1 and CB2 cannabinoid receptors. It is synthesized on demand in postsynaptic membranes through the sequential action of phosphoinositide-specific phospholipase Cβ1 and diacylglycerol lipase α. This process contributes to retrograde signaling upon interaction with presynaptic CB1 receptors . The basal level of this compound is approximately 1000 times higher than anandamide in the brain, and its altered metabolism exerts significant effects in endocannabinoid-mediated retrograde signaling .

類似化合物との比較

Similar Compounds

Anandamide: Another major endocannabinoid, anandamide, shares similar pharmacological properties with 2-Arachidonoylglycerol.

2-Monoarachidonoylglycerol: This compound is structurally similar to this compound and is used in similar research applications.

Uniqueness

This compound is unique due to its higher abundance in the central nervous system compared to anandamide. It also has distinct roles in synaptic plasticity and behavioral functions, making it a crucial component of the endocannabinoid system .

生物活性

2-Arachidonoylglycerol (2-AG) is a significant endocannabinoid that plays a critical role in various physiological processes through its interaction with cannabinoid receptors. This article explores the biological activity of 2-AG, including its mechanisms of action, effects on different cell types, and implications in health and disease.

Overview of this compound

2-AG is a glycerolipid derived from arachidonic acid, and it functions primarily as an endogenous agonist for cannabinoid receptors CB1 and CB2. Unlike its counterpart anandamide, 2-AG is found in much higher concentrations in the brain, approximately 1000-fold greater than anandamide, indicating its potential for significant physiological impact .

Cannabinoid Receptor Activation

2-AG exhibits potent agonistic activity at both CB1 and CB2 receptors. The effective concentration (EC50) values for 2-AG are approximately:

| Receptor | EC50 (nM) |

|---|---|

| GPR55 | 3 |

| CB1 | 519 |

| CB2 | 618 |

Additionally, the inhibition constant (Ki) values are reported as follows:

| Receptor | Ki (nM) |

|---|---|

| CB1 | 472 |

| CB2 | 1400 |

These data suggest that while 2-AG is a strong agonist at GPR55 and CB1, it has a weaker affinity for CB2 .

Cellular Effects

Research indicates that 2-AG induces rapid morphological changes in cells, such as pseudopod extension and actin polymerization. This response is mediated through the CB2 receptor and involves G(i/o) protein signaling pathways. The actin cytoskeleton's reorganization is crucial for various cellular events, particularly in immune cells .

Neuroprotective Effects

Studies have shown that 2-AG can reduce seizure activity but may lead to post-seizure oxygen deprivation in brain tissues. This dual effect highlights its potential therapeutic applications in neurological disorders . Furthermore, the production of arachidonic acid from exogenous 2-AG was observed to be inhibited by specific enzyme inhibitors, indicating its role in modulating neuroinflammation and neuroprotection .

Immune System Modulation

In immune cells, 2-AG has been implicated in modulating inflammatory responses. It enhances the migration of immune cells by promoting actin rearrangement, suggesting a role in immune surveillance and response to pathogens . The compound's ability to antagonize bacterial quorum sensing receptors also points to its potential as an antimicrobial agent .

Case Studies and Research Findings

Several studies have focused on the implications of 2-AG in various health conditions:

- Chronic Pain Management : A meta-analysis indicated that cannabinoids, including 2-AG, effectively manage chronic pain conditions. This finding is supported by numerous studies demonstrating the analgesic properties of cannabinoids through their action on the endocannabinoid system .

- Neurological Disorders : In models of epilepsy, administration of 2-AG has shown promise in reducing seizure frequency while also highlighting concerns regarding oxygen deprivation post-seizure, necessitating further research into its safety profile .

- Cancer Research : Investigations into the role of endocannabinoids like 2-AG in cancer biology have revealed their potential to inhibit tumor growth and metastasis through apoptosis induction and anti-inflammatory pathways .

特性

IUPAC Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCRCTBLIHCHWDZ-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OC(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017454 | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

53847-30-6 | |

| Record name | 2-Arachidonylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53847-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glyceryl 2-arachidonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053847306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Arachidonylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ARACHIDONOYLGLYCEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D239QDW64 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MG(0:0/20:4(5Z,8Z,11Z,14Z)/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004666 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。